Trofinetide

Übersicht

Beschreibung

Trofinetide, sold under the brand name Daybue, is a medication used for the treatment of Rett syndrome . It is taken orally and the most common adverse reactions include diarrhea and vomiting . Trofinetide was approved for medical use in the United States in March 2023 .

Molecular Structure Analysis

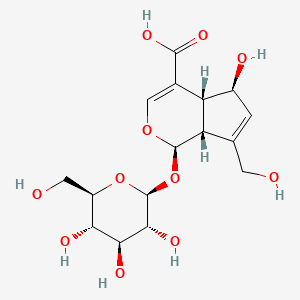

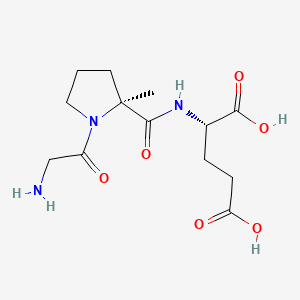

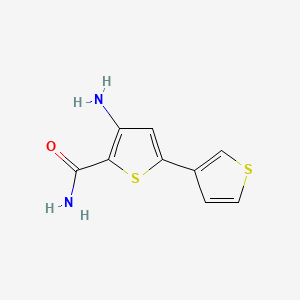

Trofinetide is a novel synthetic analog of glycine-proline-glutamate (GPE), a naturally occurring protein in the brain and the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1) . The compound differs from endogenous GPE by a methyl (-CH3) substitution at the α-carbon of the proline residue . The molecular formula of trofinetide is C13H21N3O6, and the molecular weight is 315.33 g/mol .Chemical Reactions Analysis

Based on the available data, Trofinetide was rapidly absorbed into the circulation with an initial rapid decline (half-life [ t½] alpha 2.6 h), followed by a relatively slow terminal elimination phase ( t½ beta 20 h) . Renal excretion accounted for 83.8% of the administered radiochemical dose .Physical And Chemical Properties Analysis

The molecular formula of Trofinetide is C13H21N3O6 and the molecular weight is 315.32 g/mol . It is a solid substance with good solubility in water and DMSO .Wissenschaftliche Forschungsanwendungen

Treatment of Rett Syndrome

Trofinetide has been used in the treatment of Rett syndrome , a rare genetic neurodevelopmental disorder . It is a synthetic analog of glycine–proline–glutamate, the N-terminal tripeptide of the insulin-like growth factor 1 protein . In a phase 3 study, females with Rett syndrome received twice-daily oral trofinetide for 12 weeks . The study showed significant improvement for trofinetide compared with placebo in treating the core symptoms of Rett syndrome .

Neuroprotection

Trofinetide has been shown to be neuroprotective in animal models of brain injury . It is a Glycine-Proline-Glutamate (GPE) N-terminus tripeptide . This suggests potential applications in the treatment of traumatic brain injuries and other neurological disorders.

Inhibition of Inflammatory Cytokines

Trofinetide has been shown to inhibit the production of inflammatory cytokines . This could have potential applications in the treatment of various inflammatory diseases.

Regulation of Microglia and Astrocytes

Trofinetide can inhibit the overactivation of microglia and astrocytes . These cells play crucial roles in the central nervous system, and their dysregulation is associated with various neurological disorders.

Increase in Available IGF-1

Trofinetide can increase the amount of available IGF-1 that can bind to IGF-1 receptors . IGF-1 is a hormone similar in molecular structure to insulin and plays an important role in childhood growth and continues to have anabolic effects in adults.

Stimulation of Synaptic Maturation

Trofinetide is thought to stimulate synaptic maturation and overcome the synaptic and neuronal immaturities that are characteristic of Rett syndrome pathophysiology . This suggests potential applications in the treatment of other disorders characterized by synaptic and neuronal immaturity.

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSXWGRAOZQTEY-SDBXPKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336041 | |

| Record name | Trofinetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trofinetide | |

CAS RN |

853400-76-7 | |

| Record name | Trofinetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853400767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trofinetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trofinetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(2S)-1-(aminoacetyl)-2-methylpyrrolidin-2-yl]carbonyl}amino)pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROFINETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2ME8F52QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the precise mechanism of action of trofinetide?

A1: While the exact mechanism of action of trofinetide remains to be fully elucidated, research suggests that it may exert its therapeutic effects by promoting neuronal growth and synaptic plasticity. []

Q2: How does trofinetide's structure relate to its proposed mechanism of action?

A2: Trofinetide is a synthetic analog of glycine-proline-glutamate, a naturally occurring tripeptide cleaved from insulin-like growth factor 1 (IGF-1). IGF-1 is known to play a crucial role in brain development and function. []

Q3: What downstream effects of trofinetide have been observed in preclinical studies?

A3: Preclinical studies have shown that trofinetide can improve neuronal morphology, enhance synaptic function, and reduce neuroinflammation. [, ]

Q4: Is there any spectroscopic data available for trofinetide?

A4: The provided research papers do not discuss spectroscopic data for trofinetide.

Q5: What is the ADME profile of trofinetide?

A5: Research suggests that trofinetide is well-absorbed after oral administration and exhibits a favorable pharmacokinetic profile. [, ] Further research may provide more detailed insights into its absorption, distribution, metabolism, and excretion.

Q6: Have any studies investigated the exposure-response relationship of trofinetide in RTT?

A6: Yes, exposure-response efficacy modeling has been conducted to support trofinetide dosing in individuals with RTT. []

Q7: What in vitro models have been used to study trofinetide's efficacy?

A7: The provided research papers do not focus on specific in vitro models used in trofinetide research.

Q8: What animal models have been employed to investigate trofinetide's therapeutic potential in RTT?

A8: While specific animal models are not extensively detailed in the provided research, it is mentioned that preclinical studies have been conducted. [] Rodent models are commonly used in RTT research.

Q9: What are the key findings from clinical trials evaluating trofinetide in RTT?

A9: Clinical trials such as LAVENDER, LILAC, and LILAC-2 have demonstrated that trofinetide can significantly improve core symptoms of RTT, as measured by caregiver-reported outcomes like the Rett Syndrome Behaviour Questionnaire (RSBQ) and clinician-rated scales like the Clinical Global Impression–Improvement (CGI-I) scale. [, , , ] Improvements in communication and social interaction skills, assessed using tools like the CSBS-DP-IT Social composite score, have also been observed. [, , ]

Q10: Have any clinical trials investigated the efficacy of trofinetide in other neurodevelopmental disorders?

A10: Yes, trofinetide is currently being investigated in clinical trials for other neurodevelopmental disorders, including Fragile X syndrome (FXS). [, , ]

Q11: What is the safety profile of trofinetide based on clinical trial data?

A11: Trofinetide has generally been well-tolerated in clinical trials, with diarrhea and vomiting being the most commonly reported adverse events. [, , , ]

Q12: Are there any ongoing efforts to develop novel drug delivery systems for trofinetide?

A12: The provided research papers do not specify any novel drug delivery systems being developed for trofinetide.

Q13: Are there any known biomarkers that can predict trofinetide's efficacy in RTT?

A13: Research on biomarkers for predicting trofinetide efficacy is ongoing. [] The identification of reliable biomarkers would be invaluable for personalizing treatment strategies.

Q14: What is the historical context of trofinetide's development?

A14: Trofinetide was initially developed as a potential stroke medication. [] Subsequent research revealed its potential in treating neurodevelopmental disorders, leading to its investigation and eventual approval for RTT.

Q15: What are the potential implications of trofinetide's approval for the field of neurodevelopmental disorders?

A15: The FDA approval of trofinetide for RTT marks a significant milestone, offering the first approved treatment for this debilitating disorder. [, , , , , , ] It not only provides hope for individuals with RTT and their families but also paves the way for the development of targeted therapies for other neurodevelopmental disorders. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide](/img/structure/B1681504.png)

![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)

![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)

![3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid](/img/structure/B1681517.png)

![3-(3-(4-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1681520.png)